molecular formula C14H18F2 B1395612 1-Cyclohexyl-4-(1,1-difluoroethyl)benzene CAS No. 1204295-60-2

1-Cyclohexyl-4-(1,1-difluoroethyl)benzene

Cat. No.: B1395612
CAS No.: 1204295-60-2
M. Wt: 224.29 g/mol
InChI Key: ODRLKJNRZSUVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-4-(1,1-difluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclohexyl group and a 1,1-difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-(1,1-difluoroethyl)benzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS): This involves the reaction of benzene with cyclohexyl chloride and 1,1-difluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Friedel-Crafts Alkylation:

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-(1,1-difluoroethyl)benzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the difluoroethyl group to a more reduced form, such as an ethyl group.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Lewis acids like aluminum chloride (AlCl3) and strong bases like sodium hydride (NaH) are employed.

Major Products Formed:

  • Oxidation Products: Cyclohexylbenzene derivatives such as cyclohexylbenzene-1-carboxylic acid.

  • Reduction Products: Cyclohexylbenzene derivatives with reduced difluoroethyl groups.

  • Substitution Products: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-Cyclohexyl-4-(1,1-difluoroethyl)benzene has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-4-(1,1-difluoroethyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system being studied.

Comparison with Similar Compounds

1-Cyclohexyl-4-(1,1-difluoroethyl)benzene is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 1-Cyclohexyl-4-ethylbenzene: Similar structure but lacks the difluoroethyl group.

  • 1-Cyclohexyl-4-fluorobenzene: Contains a single fluorine atom instead of the difluoroethyl group.

  • 1-Cyclohexyl-4-methoxybenzene: Contains a methoxy group instead of the difluoroethyl group.

Properties

IUPAC Name

1-cyclohexyl-4-(1,1-difluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2/c1-14(15,16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRLKJNRZSUVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCCCC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-4-(1,1-difluoroethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-4-(1,1-difluoroethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Cyclohexyl-4-(1,1-difluoroethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Cyclohexyl-4-(1,1-difluoroethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Cyclohexyl-4-(1,1-difluoroethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Cyclohexyl-4-(1,1-difluoroethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.